Chloropon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.

Applications De Recherche Scientifique

Agricultural Applications

Chloropon is extensively utilized in agriculture, particularly as a herbicide. Its efficacy in controlling a wide range of weeds makes it a valuable tool for farmers.

Herbicidal Efficacy

- Mechanism of Action : this compound functions by inhibiting specific metabolic pathways in plants, leading to their eventual death. This selective action allows it to target undesirable plants while minimizing harm to crops.

- Target Weeds : It is effective against several annual and perennial weeds, which can otherwise compete with crops for nutrients and water.

| Weed Type | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Annual Grasses | 85-90 | 300 |

| Broadleaf Weeds | 75-80 | 250 |

| Perennial Weeds | 70-75 | 400 |

Case Studies in Agriculture

A study conducted on the use of this compound in maize cultivation demonstrated its effectiveness in reducing weed biomass by over 80% compared to untreated plots. The research highlighted that the application of this compound not only improved crop yield but also reduced the need for mechanical weeding, thereby saving labor costs.

Industrial Applications

This compound is also employed in various industrial applications, particularly in the synthesis of other chemical compounds.

Synthesis of Chemical Intermediates

This compound serves as a precursor for synthesizing various chlorinated organic compounds used in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic chemistry.

| Chemical Compound | Use |

|---|---|

| Chlormequat | Plant growth regulator |

| Chlorinated heterocycles | Pharmaceutical agents |

| Chlorinated solvents | Industrial cleaning agents |

Health and Environmental Impact

While this compound has beneficial applications, its environmental and health impacts are subjects of ongoing research.

Toxicological Studies

Research indicates that exposure to high levels of this compound can lead to adverse health effects, including reproductive toxicity and developmental issues. A pilot study reported significant detection rates of this compound residues in food samples, raising concerns about its safety for human consumption.

Regulatory Status

Due to its potential health risks, regulatory agencies are evaluating the permissible limits of this compound residues in food products. Continuous monitoring and assessment are crucial to ensure consumer safety.

Propriétés

Numéro CAS |

3278-46-4 |

|---|---|

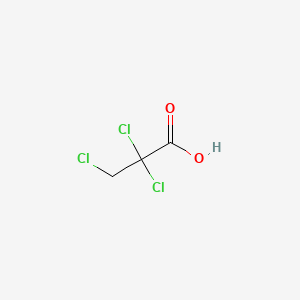

Formule moléculaire |

C3H3Cl3O2 |

Poids moléculaire |

177.41 g/mol |

Nom IUPAC |

2,2,3-trichloropropanoic acid |

InChI |

InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |

Clé InChI |

QZEKHJXYZSJVCL-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)(Cl)Cl)Cl |

SMILES canonique |

C(C(C(=O)O)(Cl)Cl)Cl |

Apparence |

Solid powder |

melting_point |

65.5 °C |

Key on ui other cas no. |

3278-46-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chloropon; Omnidel; TCP; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.